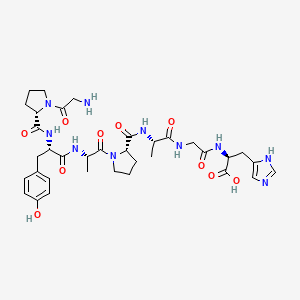![molecular formula C11H12N2O4 B12614780 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine CAS No. 922143-57-5](/img/structure/B12614780.png)
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Hydroperoxidation: The indole nucleus undergoes hydroperoxidation to introduce the hydroperoxy group at the 3-position.
Amino Acid Coupling: The hydroperoxy-indole is then coupled with L-alanine to form the final compound.
The reaction conditions for these steps may vary, but they generally involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as halogens or alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy-indole derivatives, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine involves its interaction with specific molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with various cellular components, leading to biological effects. The indole nucleus can also interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
922143-57-5 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[(3S)-3-hydroperoxyindol-3-yl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-8(10(14)15)5-11(17-16)6-13-9-4-2-1-3-7(9)11/h1-4,6,8,16H,5,12H2,(H,14,15)/t8-,11+/m0/s1 |
Clave InChI |
QJNLMTZCAGQBOB-GZMMTYOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@](C=N2)(C[C@@H](C(=O)O)N)OO |
SMILES canónico |
C1=CC=C2C(=C1)C(C=N2)(CC(C(=O)O)N)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


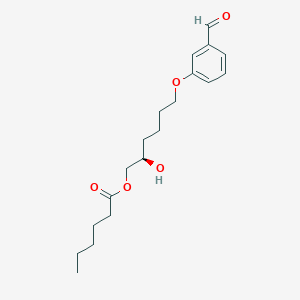
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)
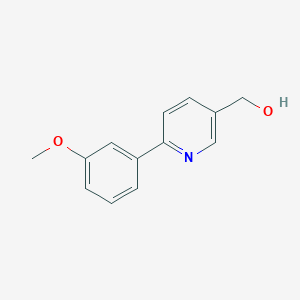
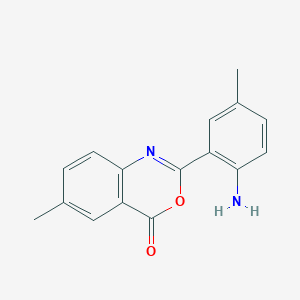
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
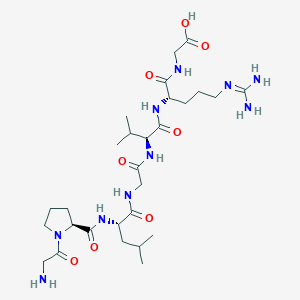

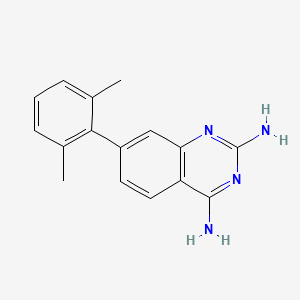
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
